molecular formula C18H16ClNO3 B5486204 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione

3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5486204
M. Wt: 329.8 g/mol
InChI Key: RLMITBJDESZHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a thienodiazepine derivative that has been widely used as a research chemical in the field of neuroscience. Etizolam is a benzodiazepine analog that is structurally similar to diazepam, but with a slightly different chemical structure. Etizolam is a potent anxiolytic, sedative-hypnotic, and muscle relaxant that has been used in the treatment of anxiety disorders, insomnia, and seizures.

Mechanism of Action

3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione acts on the central nervous system by binding to the benzodiazepine receptor site on the GABA-A receptor. This results in an increase in the affinity of GABA for the receptor, leading to an increase in GABAergic neurotransmission. This increase in GABAergic neurotransmission leads to the anxiolytic, sedative-hypnotic, and muscle relaxant effects of 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase the release of GABA in the brain, leading to an increase in GABAergic neurotransmission. 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, leading to a decrease in excitatory neurotransmission. 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have muscle relaxant properties, which may be due to its ability to enhance GABAergic neurotransmission in the spinal cord.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has a number of advantages and limitations for use in laboratory experiments. One advantage of 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is its potency and selectivity for the benzodiazepine receptor site on the GABA-A receptor. This makes it a useful tool for investigating the role of GABAergic neurotransmission in anxiety, sleep, and seizure disorders. One limitation of 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is its potential for abuse and dependence, which may limit its use in human clinical trials.

Future Directions

There are a number of future directions for research on 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of more selective benzodiazepine receptor agonists that have fewer side effects and a lower potential for abuse and dependence. Another area of research is the investigation of the role of GABAergic neurotransmission in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new methods for synthesizing 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione and other thienodiazepine derivatives may lead to the discovery of new compounds with novel pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-(2-chlorophenyl)-4-ethyl-1,3-thiazole with 2-amino-5-chlorobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. The synthesis of 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have potent anxiolytic, sedative-hypnotic, and muscle relaxant properties, making it a useful tool for investigating the underlying mechanisms of anxiety and sleep disorders. 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has also been used in the treatment of seizures, and its mechanism of action has been studied extensively in this context.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-23-16-5-3-2-4-15(16)20-17(21)11-13(18(20)22)10-12-6-8-14(19)9-7-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMITBJDESZHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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